3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile
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Overview
Description
3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which can be synthesized through the reaction of hydrazine with an appropriate diketone. The phenyl and dimethoxyphenyl groups are then introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the prop-2-enenitrile moiety, which can be achieved through a Knoevenagel condensation reaction using malononitrile and an aldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled and reused is common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives
Scientific Research Applications
3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1-propanol
- 3-(3,4-Dimethoxyphenyl)propionic acid
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
Compared to similar compounds, 3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile is unique due to its pyrazole core, which imparts distinct chemical and biological properties. The presence of the nitrile group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-30-24-14-13-20(16-25(24)31-2)26-22(15-21(17-27)19-9-5-3-6-10-19)18-29(28-26)23-11-7-4-8-12-23/h3-16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLZUQWGHRCJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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